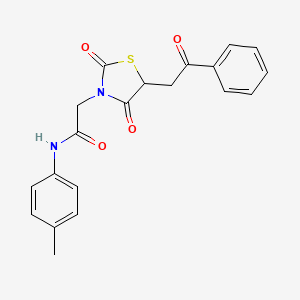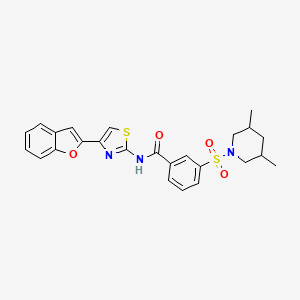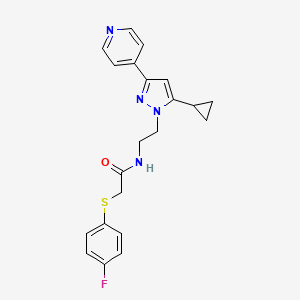![molecular formula C19H17Cl2N3S2 B2610995 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine CAS No. 341965-39-7](/img/structure/B2610995.png)
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine” is a chemical substance with the CAS Number: 341965-70-6 . It has a molecular weight of 360.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15Cl2N3S2/c1-17-13-6-11(8-20-2)18-14(19-13)21-7-9-3-4-10(15)5-12(9)16/h3-6H,7-8H2,1-2H3,(H,17,18,19) . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Applications De Recherche Scientifique
Analytical Applications
Quantitative and Qualitative Analysis of Metabolites : The analysis of heterocyclic aromatic amines, including pyrimidine derivatives, is crucial for understanding their carcinogenic effects, biological impacts, and presence in various matrices. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have been employed for sensitive and selective detection of these compounds in food products and biological samples, underscoring their significance in toxicology and food safety studies (Teunissen et al., 2010).
Synthetic Applications
Synthesis of Heterocyclic Compounds : Pyrimidine cores, due to their broad synthetic applications and bioavailability, are fundamental in the synthesis of a wide range of compounds for medicinal and pharmaceutical industries. Hybrid catalysts have been extensively utilized for the development of pyrimidine derivatives through one-pot multicomponent reactions, demonstrating the versatility of pyrimidine scaffolds in organic synthesis (Parmar et al., 2023).
Biological Applications
Anti-Inflammatory Activities and Structure-Activity Relationships : Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. The anti-inflammatory effects of pyrimidines are attributed to their action on various inflammatory mediators. Recent developments in the synthesis and understanding of the structure-activity relationships of pyrimidine derivatives provide insights for developing new anti-inflammatory agents with enhanced activities and minimal toxicity (Rashid et al., 2021).
Environmental and Agricultural Sciences
Impact on Aquatic Environments and Biodegradation : The environmental persistence and toxicological impact of chlorophenols and related compounds, including those similar in structure to pyrimidines, have been assessed. These compounds can exhibit moderate to considerable toxicity to aquatic life and demonstrate varying degrees of persistence depending on environmental conditions. Understanding their behavior in aquatic environments and microbial biodegradation aspects is critical for environmental protection and the development of remediation strategies (Krijgsheld & Gen, 1986).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3S2/c1-22-18-10-13(11-25-14-6-3-2-4-7-14)23-19(24-18)26-12-15-16(20)8-5-9-17(15)21/h2-10H,11-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFDZUNGHGWREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610916.png)
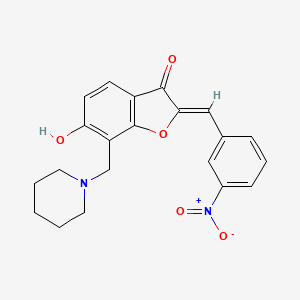
![2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2610918.png)
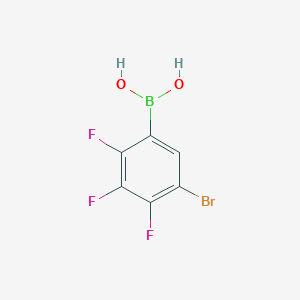
![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)
